molecular formula C13H8BrN3O B5549921 3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5549921
M. Wt: 302.13 g/mol
InChI Key: XUPAJANSNLOSFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine often involves multi-step chemical reactions starting from readily available materials such as pyridine and bromoaniline. Techniques like the Chichibabin reaction, bromosubstitution, diazotization, and the Suzuki coupling reaction are frequently employed. For instance, a novel phosphorescent ligand was synthesized using pyridine and 4-bromoaniline through such reactions, indicating a method that could be adapted for the synthesis of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine (Gao Xi-cun, 2008).

Molecular Structure Analysis

The molecular structure of compounds like 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is characterized by X-ray diffraction, showing specific configurations and conformations. For example, a related compound, 2-(Pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, was synthesized and its structure confirmed by X-ray diffraction, indicating a monoclinic system with specific space group and crystal parameters (Zhong-Hua Shen et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by the presence of the oxadiazole and pyridine rings. These compounds undergo various chemical reactions, including nucleophilic substitution, cyclization, bromination, and coupling reactions, to yield products with potential biological and physical applications. For example, the synthesis of a related compound showcased the utility of phosphorus oxybromide for bromination, highlighting a method that could be relevant for modifying the chemical structure of 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine for specific applications (Niu Wen-bo, 2011).

Mechanism of Action

The mechanism of action of similar compounds is often related to their biological activities. For example, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Safety and Hazards

The safety data sheet for similar compounds indicates that they are highly flammable and harmful if swallowed, in contact with skin, or if inhaled . They also cause skin and eye irritation .

Future Directions

The future directions for “3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their biological activities. For instance, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities . These compounds could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

5-(4-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPAJANSNLOSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole

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